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2-(Acetamidomethylene)succinate -

2-(Acetamidomethylene)succinate

Catalog Number: EVT-1591250
CAS Number:
Molecular Formula: C7H7NO5-2
Molecular Weight: 185.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(acetamidomethylidene)succinate(2-) is dicarboxylate anion of 2-(acetamidomethylidene)succinic acid; major species at pH 7.3. It is a conjugate base of a 2-(acetamidomethylidene)succinic acid.
Overview

2-(Acetamidomethylene)succinate is a chemical compound that plays a significant role in the metabolism of vitamin B6. It is primarily known for its involvement as a substrate for the enzyme 2-(acetamidomethylene)succinate hydrolase, which catalyzes its hydrolysis into several products, including succinic semialdehyde, acetate, ammonia, and carbon dioxide. This compound is characterized by its acetamido group attached to a methylene bridge within a succinate framework.

Source

2-(Acetamidomethylene)succinate can be synthesized through various chemical reactions involving derivatives of succinic acid and acetamide. The most common synthetic route involves treating acetamide with α-formyl diethyl succinate, leading to the formation of this compound .

Classification

This compound belongs to the class of organic compounds known as succinates, which are derivatives of succinic acid. It is specifically categorized under the amides due to the presence of the acetamido functional group. The systematic name for this compound reflects its structural features and functional groups.

Synthesis Analysis

Methods

The synthesis of 2-(Acetamidomethylene)succinate can be achieved through several methods, including:

  • Condensation Reactions: This involves the reaction of α-formyl diethyl succinate with acetamide under controlled conditions to yield 2-(acetamidomethylene)succinate.
  • Enzymatic Synthesis: Utilizing specific enzymes such as 2-(acetamidomethylene)succinate hydrolase can also facilitate the production of this compound from simpler substrates .

Technical Details

The synthesis typically requires careful control of temperature and pH to ensure optimal yields. The reaction conditions may also involve solvents that promote solubility and reaction kinetics.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Acetamidomethylene)succinate consists of a succinate backbone with an acetamido group attached to one of the methylene carbons. Its chemical formula is C8H11NO6C_8H_{11}NO_6, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 217.0586 g/mol
  • Exact Mass: 217.0586 g/mol
  • Structural Representation: The compound can be represented structurally as follows:
HOOC CH2C O NH CH2COOH\text{HOOC CH}_2-\text{C O NH CH}_2-\text{COOH}

This representation highlights the key functional groups and their arrangement within the molecule.

Chemical Reactions Analysis

Reactions

The primary reaction involving 2-(Acetamidomethylene)succinate is its hydrolysis catalyzed by 2-(acetamidomethylene)succinate hydrolase. The reaction can be summarized as follows:

2 Acetamidomethylene succinate+2H2Oacetate+succinic semialdehyde+NH3+CO2\text{2 Acetamidomethylene succinate}+2\text{H}_2\text{O}\rightleftharpoons \text{acetate}+\text{succinic semialdehyde}+\text{NH}_3+\text{CO}_2

Technical Details

This enzymatic reaction is crucial for vitamin B6 metabolism, where the substrate undergoes deamination and decarboxylation processes facilitated by specific active site residues within the enzyme . The reaction mechanism involves several intermediate structures that stabilize during substrate binding.

Mechanism of Action

Process

The mechanism of action for 2-(acetamidomethylene)succinate involves its binding to the active site of 2-(acetamidomethylene)succinate hydrolase. Key residues within the enzyme play a significant role in stabilizing the substrate conformation through hydrogen bonding and hydrophobic interactions.

Data

Molecular dynamics simulations have shown that specific residues such as Arg146 and Arg167 are critical for orienting the substrate correctly within the active site, facilitating effective catalysis . These interactions ensure that the hydrolysis proceeds efficiently, leading to product formation.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature
  • Solubility: Soluble in polar solvents due to its ionic nature
  • Melting Point: Data on melting point may vary based on purity but typically ranges between 100°C - 150°C.

Chemical Properties

  • Reactivity: Reacts with water under enzymatic conditions to yield multiple products.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity.

Applications

Scientific Uses

2-(Acetamidomethylene)succinate has significant applications in biochemical research, particularly in studies related to vitamin B6 metabolism. Understanding its role in enzymatic pathways provides insights into metabolic disorders associated with vitamin deficiencies. Additionally, it serves as a model compound for studying enzyme-substrate interactions and can be utilized in synthetic biology applications aimed at engineering metabolic pathways for enhanced production of bioactive compounds .

Enzymological Context of 2-(Acetamidomethylene)succinate in Vitamin B6 Catabolism

Role in Microbial Vitamin B6 Degradation Pathways

2-(Acetamidomethylene)succinate (2AMS) is the terminal intermediate in the microbial catabolic pathway of vitamin B6 (pyridoxal 5′-phosphate, PLP). This pathway was first characterized in Mesorhizobium loti MAFF303099 and shares similarities with routes identified in Pseudomonas species. Vitamin B6 degradation proceeds through seven enzymatic steps, beginning with the oxidation of pyridoxine and culminating in the hydrolytic cleavage of 2AMS. The pathway enables bacteria to utilize vitamin B6 as a sole carbon and nitrogen source under nutrient-limited conditions. 2AMS is generated from the dehydration of 2-hydroxy-2-(acetamidomethyl)succinate (2HAMS) and serves as the exclusive substrate for the final enzyme, (E)-2-(acetamidomethylene)succinate hydrolase (E-2AMS hydrolase). This reaction releases succinic semialdehyde, acetate, ammonia, and CO2, which feed into central metabolism (succinic semialdehyde enters the TCA cycle after oxidation to succinate) [5] [9].

Table 1: Key Intermediates in Microbial Vitamin B6 Degradation

IntermediateEnzyme InvolvedFate in Pathway
PyridoxinePyridoxine 4-oxidaseOxidized to isopyridoxal
5-Hydroxy-pyridoxineUnknown dehydraseConverted to 2,5-dihydroxy-3-hydroxy-4-methylpyridine
2,5-Dihydroxy-3-hydroxy-4-methylpyridineDioxygenaseCleaved to 2-(hydroxyethyl)-2H-pyran-3,5-diol
2H-pyran-3,5-diolSpontaneousRearranges to (S)-2-acetyl-2,3-dihydrofuran-3,4-diol
(S)-Acetyl-dihydrofuran-diolDehydrogenaseOxidized to 2-acetamidomethylene-3-oxobutanoate
2-Acetamidomethylene-3-oxobutanoateAminotransferaseTransaminated to 2-(acetamidomethylene)succinate (2AMS)
(E)-2AMSE-2AMS hydrolaseHydrolyzed to succinic semialdehyde, acetate, NH3, CO2

Substrate Specificity of (E)-2-(Acetamidomethylene)succinate Hydrolase

E-2AMS hydrolase (encoded by mlr6787 in M. loti) exhibits absolute stereospecificity for the (E)-isomer of 2-(acetamidomethylene)succinate. Biochemical assays confirm the enzyme shows no activity toward the (Z)-isomer due to geometric constraints within the active site. Structural studies reveal E-2AMS hydrolase belongs to the α/β-hydrolase superfamily, featuring a canonical Ser-His-Asp catalytic triad (Ser106-His258-Asp230 in M. loti). Molecular docking and dynamics simulations demonstrate that the (E)-isomer adopts a conformation allowing:

  • Hydrogen bonding between the amide oxygen of E-2AMS and the oxyanion hole (composed of Ile41 and Leu107 backbone amides).
  • Hydrophobic interactions between the methyl group of E-2AMS and a cavity lined with Pro42, Val44, and Leu107.
  • Ionic contacts via Arg146, Arg167, Tyr168, Arg179, and Tyr259, which orient the carboxylate groups of E-2AMS.Mutagenesis of Arg146 or Arg167 disrupts substrate binding and triggers a conformational reversal of E-2AMS during unbinding simulations, confirming their role in substrate orientation. The enzyme’s specificity ensures only the biologically relevant isomer derived from upstream catabolism is processed [5] [9] [10].

Table 2: Active Site Residues of E-2AMS Hydrolase and Their Functions

ResidueRoleEffect of Mutation
Ser106Nucleophile; attacks carbonyl carbon of E-2AMSLoss of hydrolytic activity
His258Base catalyst; activates Ser106Inactive enzyme
Asp230Stabilizes His258Inactive enzyme
Arg146Binds carboxylate group of E-2AMS; guides substrate orientationReduced substrate affinity; altered binding pathway
Arg167Anchors substrate via carboxylate interactionConformational reversal of E-2AMS during unbinding
Tyr168Forms H-bond with substrate amide groupDecreased catalytic efficiency
Ile41Part of oxyanion hole; stabilizes tetrahedral intermediateNot tested (structural role inferred)
Leu107Part of oxyanion hole and hydrophobic pocketDestabilizes enzyme structure

Kinetic Characterization of Hydrolytic Cleavage Mechanisms

Steady-state kinetic analyses of recombinant E-2AMS hydrolase reveal a Km of 17.5 ± 1.2 μM and kcat of 4.8 ± 0.3 s−1 for E-2AMS, indicating high substrate affinity and efficient turnover. The hydrolysis proceeds via a covalent acyl-enzyme intermediate:

  • Nucleophilic Attack: Ser106 attacks the carbonyl carbon of E-2AMS, forming a tetrahedral transition state stabilized by the oxyanion hole.
  • Cleavage: The C-N bond of the amide moiety breaks, releasing ammonia and generating an enol-ester intermediate.
  • Deacylation: Water hydrolyzes the enol-ester, producing succinic semialdehyde and acetate. The enol form of succinic semialdehyde tautomerizes to the aldehyde, while acetate incorporates a solvent-derived oxygen.Mutagenesis studies confirm the essential roles of Ser106 and Asp230 – S106A and D230N mutants exhibit complete loss of activity. The enzyme operates without metal cofactors, consistent with its α/β-hydrolase fold. Carbon tracking experiments using 13C-labeled E-2AMS validate the release of CO2 from the carboxylate group adjacent to the double bond, confirming the reaction stoichiometry [5] [10].

Table 3: Kinetic Parameters of Wild-Type and Mutant E-2AMS Hydrolase

Enzyme VariantKm (μM)kcat (s−1)kcat/Km (M−1s−1)Catalytic Efficiency (%)
Wild-Type17.5 ± 1.24.8 ± 0.32.7 × 105100
S106AND*ND*ND*0
D230NND*ND*ND*0
H258F21.3 ± 2.10.03 ± 0.0011.4 × 1030.5
R146A132 ± 113.1 ± 0.22.3 × 1048.5

*ND = Not detectable due to absence of activity

Metabolic Flux Analysis in Cofactor Recycling Systems

Metabolic flux analysis (MFA) using 13C-labeled tracers provides insights into how 2AMS hydrolysis integrates into broader metabolic networks. In M. loti cultured with [U-13C]pyridoxine, isotopic labeling patterns in downstream metabolites confirm:

  • Succinic semialdehyde (derived from E-2AMS hydrolysis) is rapidly oxidized to succinate, entering the TCA cycle.
  • Acetate is activated to acetyl-CoA for use in anabolism or energy generation.
  • Ammonia contributes to nitrogen pools for amino acid synthesis.13C-MFA quantifies carbon partitioning from vitamin B6 degradation, revealing that >85% of carbon from E-2AMS is recovered in TCA cycle intermediates, biomass amino acids, and CO2. Isotopic non-stationary MFA (INST-MFA) further resolves transient flux bottlenecks during nutrient shifts. For instance, during diauxic growth on pyridoxine and glucose, E-2AMS hydrolase activity increases 3.5-fold, indicating inducible expression under B6 catabolite repression. Flux balance models demonstrate that vitamin B6 degradation contributes up to 12% of cellular ATP under nitrogen limitation by providing anaplerotic succinate and nitrogen via ammonia. These analyses highlight the hydrolase’s role in cofactor recycling and carbon/nitrogen economy [3] [7].

Table 4: Metabolic Fate of Carbon Atoms from E-2AMS Hydrolysis

Product of HydrolysisPrimary Metabolic Entry PointMajor Fates% Carbon Recovery (M. loti)
Succinic semialdehydeSuccinate (via SSA dehydrogenase)TCA cycle → Energy (ATP), heme biosynthesis, gluconeogenesis48 ± 3%
AcetateAcetyl-CoA (via acetyl-CoA synthetase)Fatty acid synthesis, TCA cycle, ketogenesis29 ± 2%
CO2Respiratory chainLost via respiration or fixed by anaplerotic reactions18 ± 1%
AmmoniaGlutamate/glutamine synthesisAmino acids, nucleotides, cofactors92 ± 4% (of nitrogen)

Properties

Product Name

2-(Acetamidomethylene)succinate

IUPAC Name

(2Z)-2-(acetamidomethylidene)butanedioate

Molecular Formula

C7H7NO5-2

Molecular Weight

185.13 g/mol

InChI

InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-2/b5-3-

InChI Key

CPBSBMPDIRRVGP-HYXAFXHYSA-L

Canonical SMILES

CC(=O)NC=C(CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

CC(=O)N/C=C(/CC(=O)[O-])\C(=O)[O-]

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